3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid
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Description
Synthesis Analysis
The synthesis of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid involves a multistep synthetic process. This includes the reaction of 2-amino-1,2-dihydroquinoline-4 (3H)-one with various substituted benzoic acids. The synthesized compound can be purified through recrystallization or chromatography techniques.Molecular Structure Analysis
The molecular formula of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid is C17H12N2O4 . Its InChI code is 1S/C17H12N2O4/c20-15-9-13 (12-6-1-2-7-14 (12)19-15)16 (21)18-11-5-3-4-10 (8-11)17 (22)23/h1-9H, (H,18,21) (H,19,20) (H,22,23) .Scientific Research Applications
Synthesis and Chemical Modifications
Improvements in Photosynthesis Techniques : A noteworthy modification in the synthesis of amides, such as those related to 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid, involves using benzene instead of methylene chloride as a solvent. This approach significantly increases yield and reduces reaction times for the synthesis of indole-3-carboxylic acid amides, highlighting advancements in synthetic efficiency and the elimination of costly chromatographic purification steps (Carlock et al., 1977).
Organotin(IV) Carboxylates Synthesis : Research has also focused on the synthesis of organotin carboxylates based on amide carboxylic acids. These compounds, including variants derived from 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid, are synthesized using toluene and characterized by various analytical techniques. Their complex structures and supramolecular assemblies illustrate the compound's versatility in forming diverse molecular architectures (Xiao et al., 2013).
Biological Activities
Anticancer and Antiviral Derivatives : Aminoquinoline amides of triterpenoic acids, closely related to 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid, have been synthesized and characterized. These derivatives are noted for their anticancer and antiviral activities, with applications in studying biological activities and transition metal complexation for C-H activation processes (Kroškins et al., 2022).
Cobalt-Catalyzed Functionalization : The aminoquinoline-directed ortho-functionalization of sp2 C–H bonds with alkenes using cobalt catalysis demonstrates the compound's utility in organic synthesis. This method highlights the functional group tolerance and potential for synthesizing various benzoic, heteroaromatic, and acrylic acid aminoquinoline amides, useful in medicinal chemistry for developing new therapeutic agents (Grigorjeva & Daugulis, 2014).
properties
IUPAC Name |
3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-13(12-6-1-2-7-14(12)19-15)16(21)18-11-5-3-4-10(8-11)17(22)23/h1-9H,(H,18,21)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOMAJGTMGMTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid |
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